
tert-Butyl 3-hydroxyphenethylcarbamate
Descripción general
Descripción
“tert-Butyl 3-hydroxyphenethylcarbamate” is a chemical compound with the CAS Number: 129150-68-1 and a molecular weight of 237.3 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is tert-butyl (3-hydroxyphenethyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-hydroxyphenethylcarbamate” is 1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“tert-Butyl 3-hydroxyphenethylcarbamate” is a solid substance stored in dry conditions at 2-8°C . Its molecular weight is 237.3 . More specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Protecting Group in Organic Synthesis
The tert-butyl ester group is widely employed as a protecting group for carboxylic acids due to its exceptional stability against nucleophiles and reducing agents. Researchers use it to shield carboxylic acid functionalities during multi-step organic synthesis. Notably, it can be conveniently deprotected under acidic conditions, making it valuable for protecting amino acids and other acid-sensitive moieties .
Safety and Hazards
The safety information for “tert-Butyl 3-hydroxyphenethylcarbamate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
While specific future directions for “tert-Butyl 3-hydroxyphenethylcarbamate” were not found in the retrieved data, related compounds have been studied for various applications. For instance, tert-butyl N-hydroxycarbamate has been used in the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests that “tert-Butyl 3-hydroxyphenethylcarbamate” and similar compounds could have potential applications in organic synthesis and other areas of chemistry.
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZBOBVXITREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-hydroxyphenethylcarbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2425921.png)
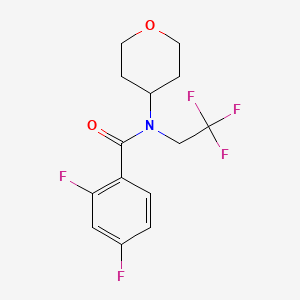
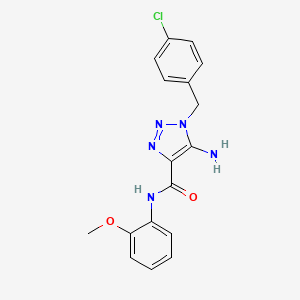
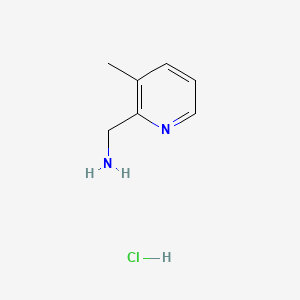
![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)
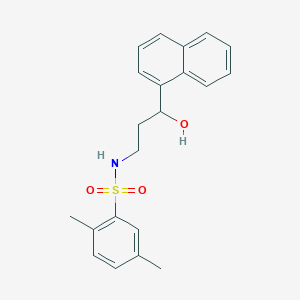
![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)
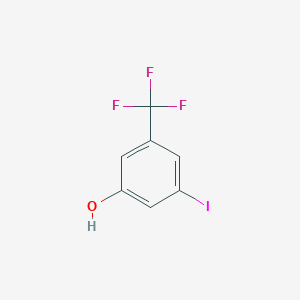
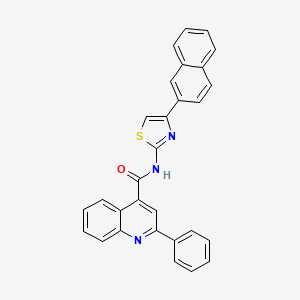
![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)
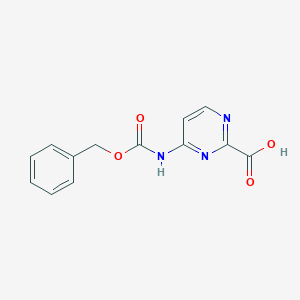
![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B2425943.png)